molecular formula C13H19NO4S B572767 t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate CAS No. 1373233-18-1

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate

Cat. No.: B572767
CAS No.: 1373233-18-1
M. Wt: 285.358
InChI Key: WWXCMTVTEXQBDY-UHFFFAOYSA-N
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Description

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a carbamate derivative featuring a tert-butyl group and an ethanesulfonyl-substituted phenyl ring. These analogs are synthesized via nucleophilic substitution or cyclization reactions in solvents like THF or CH3CN, followed by silica gel chromatography purification . The ethanesulfonyl group likely enhances electron-withdrawing properties, influencing reactivity and stability compared to other substituents.

Properties

IUPAC Name

tert-butyl N-(3-ethylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXCMTVTEXQBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742960
Record name tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-18-1
Record name tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via tert-Butyl Chloroformate

The most widely reported method involves the reaction of 3-(ethanesulfonyl)aniline with tert-butyl chloroformate in the presence of a base. The mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Base: Triethylamine (TEA) or pyridine in stoichiometric amounts (1.2–1.5 eq).

  • Time: 4–12 hours under inert atmosphere (N₂ or Ar).

Example Protocol:

  • Dissolve 3-(ethanesulfonyl)aniline (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) dropwise at 0°C.

  • Introduce tert-butyl chloroformate (1.1 eq) slowly to avoid exothermic side reactions.

  • Stir at room temperature for 8 hours.

  • Quench with ice-cold water, extract with DCM, and purify via flash chromatography (ethyl acetate/hexane, 1:3).

Yield: 68–75% (reported in scaled laboratory syntheses).

Alternative Pathways: Sulfonation Followed by Carbamation

A less common approach involves sequential sulfonation and carbamate formation:

  • Sulfonation: React 3-bromoaniline with ethanesulfonyl chloride in pyridine to yield 3-(ethanesulfonyl)aniline.

  • Carbamation: Proceed with tert-butyl chloroformate as above.

Advantages:

  • Allows modular synthesis when starting from halogenated anilines.

  • Avoids handling unstable sulfonic acid intermediates.

Challenges:

  • Lower overall yield (52–60%) due to side reactions during sulfonation.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial protocols emphasize throughput and reproducibility. Key parameters include:

ParameterOptimal RangeImpact on Yield
Residence Time10–15 minutesMaximizes conversion
Temperature20–25°CMinimizes decomposition
SolventTHFEnhances mixing

Case Study: A patented process achieved 89% yield using a tubular reactor with in-line IR monitoring to adjust reagent stoichiometry dynamically.

Solvent and Base Selection

Comparative studies reveal solvent-base interactions critically influence reaction efficiency:

SolventBaseYield (%)Purity (%)
DCMTEA7598
THFPyridine7297
AcetonitrileDIPEA6595

Key Insight: DCM-TEA combinations reduce byproduct formation (e.g., urea derivatives) compared to polar aprotic solvents.

Analytical Validation and Purity Control

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time = 6.2 minutes.

  • TLC: Rf = 0.45 (ethyl acetate/hexane 1:2), visualized under UV 254 nm.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, t-Bu), 3.15 (q, 2H, SO₂CH₂), 7.35–7.60 (m, 4H, aromatic).

  • HRMS: [M+H]⁺ calc. 285.1030, found 285.1028.

Troubleshooting Common Synthesis Issues

Low Yields Due to Moisture Sensitivity

  • Cause: Hydrolysis of tert-butyl chloroformate by trace water.

  • Solution: Use molecular sieves (4Å) in solvents and maintain inert atmosphere.

Byproduct Formation (Urea Derivatives)

  • Cause: Overstoichiometric base leading to carbamate decomposition.

  • Mitigation: Limit TEA to 1.2 eq and monitor reaction progress via TLC .

Chemical Reactions Analysis

Types of Reactions

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Protecting Group in Peptide Synthesis

Overview:
In organic chemistry, protecting groups are essential for selectively modifying functional groups without affecting others. t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate serves as a valuable protecting group for amines during peptide synthesis. This application is crucial for assembling complex molecules by preventing unwanted reactions.

Mechanism:
During peptide synthesis, amino acids are linked to form peptide chains. By temporarily protecting the amine group with this compound, chemists can control the deprotection process, allowing for selective coupling reactions later on. The compound can be removed under acidic conditions or through heating, enabling the desired reactions to proceed without interference from other functional groups.

Multi-Kinase Inhibitor in Cancer Research

Biological Activity:
this compound exhibits significant biological activity as a multi-kinase inhibitor. This property allows it to interfere with various cellular signaling pathways that are crucial for cancer cell proliferation and survival. The compound has shown effectiveness in inhibiting tumor growth and angiogenesis in preclinical studies.

Selectivity:
The selectivity of this compound for specific kinases is notable. It inhibits certain kinases involved in cancer progression while sparing others, potentially reducing side effects associated with broader-spectrum kinase inhibitors. Ongoing studies aim to elucidate its mechanism of action and assess any off-target effects .

Functional Polymer Design

Contribution to Polymer Chemistry:
The unique structural features of this compound contribute to the design of functional polymers. Its ability to undergo hydrolysis and participate in nucleophilic substitution reactions makes it a versatile building block for synthesizing various polymeric materials.

Synthetic Utility:
The compound's reactivity allows for the incorporation of sulfonamide functionalities into polymer chains, enhancing their properties for specific applications in materials science and engineering .

Mechanism of Action

The mechanism of action of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The ethanesulfonyl group distinguishes the target compound from analogs with chloro, hydroxypropan-2-yl, or methylpiperazinyl substituents. Key comparisons include:

Compound Name Substituent(s) HPLC Purity (%) Retention Time (min) Key Functional Groups
16c Acrylamide, methoxy, methylpiperazinyl 99.34 9.37 Pyrimido-oxazinone, acrylamide
16d Acrylamide, isopropyl 97.05 11.98 Pyrimido-oxazinone, isopropyl
17a Chloro, hydroxypropan-2-yl Not reported Not reported Chloropyrimidine, carbamate
18a Chloro, dimethyl Not reported Not reported Pyrimido-oxazinone, carbamate
V-14 Trifluoromethyl, bromo Not reported Not reported Carbamimidoyl, halogenated

Key Observations :

  • High HPLC purity in acrylamide derivatives (e.g., 16c: 99.34%) suggests robust synthetic protocols, which could inform optimization for the target compound .

Alkyl Chain and Branching Effects

Butyl analogs in (e.g., sec-butyl, n-butyl, pentyl Baccatin III esters) provide insights into how alkyl chain length and branching influence properties:

  • Solubility : Longer alkyl chains (e.g., pentyl in ) increase hydrophobicity, whereas ethanesulfonyl’s polar sulfonyl group may enhance aqueous solubility compared to purely alkyl-substituted analogs .

Electronic and Reactivity Comparisons

and 4 highlight substituent electronic effects:

  • NMR Shifts: In tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate, aromatic carbons resonate at 108–122 ppm, while carbonyl groups appear at ~179 ppm . The ethanesulfonyl group’s electron-withdrawing nature may deshield adjacent protons, shifting NMR signals compared to electron-donating groups (e.g., methoxy in 16c).
  • Reactivity : Chloro (17a, 18a) and bromo (V-14) substituents enable cross-coupling reactions, whereas ethanesulfonyl may favor nucleophilic aromatic substitution or sulfonamide-based derivatization .

Biological Activity

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a compound with notable biological activity, primarily recognized for its role as a multi-kinase inhibitor . This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO4S, with a molecular weight of 285.36 g/mol. Its structure features a bulky t-butyl group attached to a phenyl ring, with an ethanesulfonyl moiety contributing to its unique reactivity and biological activity.

This compound primarily functions by inhibiting specific kinases involved in cellular signaling pathways that regulate tumor growth and angiogenesis. Research indicates that it selectively targets certain kinases while sparing others, potentially reducing side effects associated with broader-spectrum kinase inhibitors.

Key Mechanisms:

  • Inhibition of Tumor Growth : The compound has demonstrated effectiveness in preclinical studies, showing a capacity to impede the proliferation of cancer cells.
  • Angiogenesis Suppression : By interfering with signaling pathways essential for blood vessel formation in tumors, it contributes to reduced tumor vascularization.

Biological Activity Data

The following table summarizes the biological activity and selectivity profile of this compound compared to similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H19NO4SMulti-kinase inhibitorSignificant tumor growth inhibition
t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamateC15H23NO4SSimilar sulfonamide structureLimited activity reported
N-[3-(ethanesulfonyl)phenyl]carbamateC11H15NO4SLacks t-butyl groupMinimal biological activity

Case Studies and Research Findings

  • Preclinical Studies : In various preclinical models, this compound has been shown to effectively inhibit cancer cell lines, including those resistant to standard therapies. Its selective inhibition profile suggests potential for targeted therapy applications.
  • Binding Affinity Studies : Research on the binding affinity of this compound to various kinases has revealed that it possesses a unique ability to selectively inhibit kinases associated with cancer progression. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
  • Comparison with Other Carbamates : While other carbamates exhibit diverse biological activities (e.g., insecticidal properties), the specific combination of functional groups in this compound enhances its pharmacological profile, making it a candidate for specialized applications in medicinal chemistry .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies will focus on:

  • Mechanistic Insights : Detailed investigations into how this compound interacts at the molecular level with target kinases.
  • Clinical Trials : Potential progression into clinical trials to assess its efficacy and safety in human subjects.
  • Derivatives Development : Exploration of structural derivatives that may enhance potency or selectivity.

Q & A

Q. What synthetic routes are recommended for preparing t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate with high purity?

A common approach involves multi-step organic synthesis, starting with sulfonylation of 3-aminophenol followed by carbamate protection using tert-butyl chloroformate. Key steps include:

  • Sulfonylation : React 3-aminophenol with ethanesulfonyl chloride in a basic medium (e.g., pyridine) to yield 3-(ethanesulfonyl)aniline .
  • Carbamate formation : Treat the intermediate with tert-butyl chloroformate under anhydrous conditions, typically in dichloromethane or THF, with a base like triethylamine to scavenge HCl .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Monitor purity via HPLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for 9H) and sulfonyl aromatic protons (downfield shifts due to electron-withdrawing effects) .
  • IR : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
    • Chromatography :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Employ Design of Experiments (DoE) methodologies:

  • Factorial Design : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions . For example, test temperatures (0–25°C) and bases (triethylamine vs. DMAP) to maximize yield.
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • In Situ Monitoring : Implement techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., tert-butyl N-[4-fluorophenyl]carbamate) to identify expected shifts .
  • Theoretical Calculations : Use software like Gaussian or ADF to simulate NMR spectra and reconcile experimental vs. computed results .
  • Impurity Profiling : Perform LC-MS/MS to detect byproducts (e.g., incomplete sulfonylation or hydrolysis) and refine purification protocols .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore possible reaction coordinates, such as carbamate cleavage under acidic conditions .
  • Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) to assess steric hindrance from the tert-butyl group .
  • Docking Studies : Model binding affinities for biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Q. How does the ethanesulfonyl group influence the compound’s physicochemical and biological properties?

  • Electron-Withdrawing Effects : The sulfonyl group decreases electron density on the aromatic ring, enhancing stability toward electrophilic substitution and altering solubility (logP ~2.5) .
  • Biological Interactions : The sulfonyl moiety can engage in hydrogen bonding with enzyme active sites, as seen in studies of ethyl N-[4-fluorophenyl]carbamate derivatives .
  • Comparative Analysis : Replace the ethanesulfonyl group with methylsulfonyl or tosyl groups to evaluate changes in reactivity and bioactivity .

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